N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide
Description
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is a benzamide-derived small molecule characterized by three key structural motifs:
- Benzamide core: Provides a rigid aromatic scaffold for molecular interactions.
- Pyrimidinylamino group: A nitrogen-rich heterocycle that may facilitate binding to kinase targets or nucleic acids.
Properties
Molecular Formula |
C21H18FN5O |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C21H18FN5O/c22-16-5-6-19-18(12-16)15(13-26-19)7-10-23-20(28)14-3-1-4-17(11-14)27-21-24-8-2-9-25-21/h1-6,8-9,11-13,26H,7,10H2,(H,23,28)(H,24,25,27) |
InChI Key |
LGSGMMUFVRNDDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-fluoroindole with ethylamine to form the intermediate N-(2-(5-fluoro-1H-indol-3-yl)ethyl)amine. This intermediate is then reacted with 3-(2-pyrimidinylamino)benzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin receptors and protein kinases. This binding can modulate the activity of these receptors and pathways, leading to various biological effects. For example, the compound may inhibit the activity of certain protein kinases, thereby exerting anticancer effects by blocking cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight critical differences in structure, substituents, and inferred biological activity between the target compound and its analogs.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Structural and Functional Analysis
Core Modifications
- Benzamide vs. Pyridine/Quinazolinone: The target compound retains a simple benzamide core, whereas analogs like Analog 3 incorporate a quinazolinone ring, which may enhance DNA intercalation or kinase inhibition .
Substituent Effects
Indole Modifications :
- 5-Fluoroindole (Target) : Fluorine’s electronegativity may improve binding to hydrophobic pockets or enhance metabolic stability compared to Analog 2 ’s 5-methylindole, which relies on steric bulk .
- Thioether Linkages (Analog 1) : The thioether group in Analog 1 could increase susceptibility to oxidative metabolism compared to the target’s direct ethyl linkage .
Heterocyclic Groups: Pyrimidinylamino (Target): Likely enhances interactions with kinases or nucleic acids. Purine (Analog 3): Imparts antiviral activity through nucleotide mimicry but introduces synthetic complexity .
Pharmacokinetic Considerations
Research Findings and Implications
- Target vs. Analog 1 : The absence of a thioether in the target may reduce off-target interactions with cysteine proteases, a common issue with sulfur-containing analogs .
- Target vs. Analog 2 : Fluorine substitution could mitigate cytochrome P450-mediated metabolism compared to methyl groups, extending half-life .
- Target vs. Analog 3: The simpler benzamide core of the target may offer synthetic advantages over Analog 3’s quinazolinone system, which requires multistep synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
